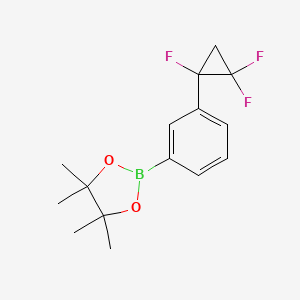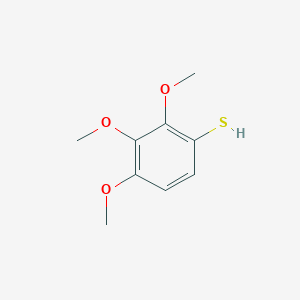
2,3,4-Trimethoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethoxybenzenethiol is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring along with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4-Trimethoxybenzenethiol typically involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide. This reaction yields 1,2,3-trimethoxybenzene, which is then subjected to further reactions to introduce the thiol group .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to achieve a product purity of over 99%, with a total recovery rate of approximately 73% . The raw materials used are readily available, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2,3,4-Trimethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect cellular processes and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a thiol group.
2,3,4-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.
2,3,4-Trimethoxybenzene: Lacks the thiol group, only contains methoxy groups.
Propriétés
Formule moléculaire |
C9H12O3S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2,3,4-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-5-7(13)9(12-3)8(6)11-2/h4-5,13H,1-3H3 |
Clé InChI |
IDNJZYXFIGQOAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)S)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
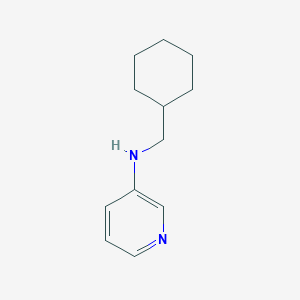
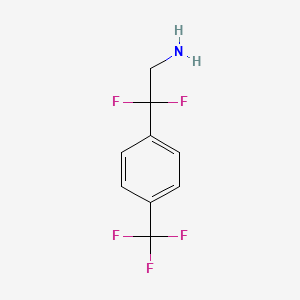
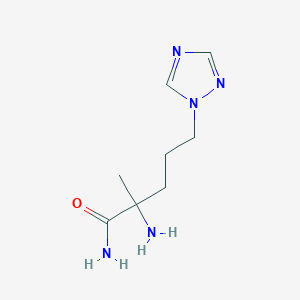
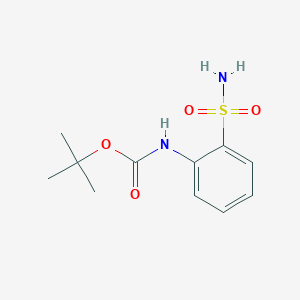

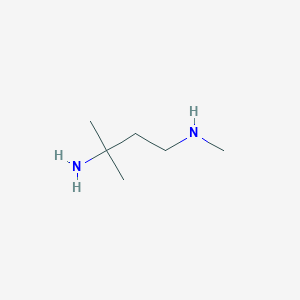



![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
